molecular formula C10H9N3O B2981983 2-[(Pyridin-3-yl)methoxy]pyrazine CAS No. 2201394-44-5

2-[(Pyridin-3-yl)methoxy]pyrazine

Cat. No.: B2981983
CAS No.: 2201394-44-5
M. Wt: 187.202
InChI Key: HWDCSKZVSGIDKN-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)methoxy]pyrazine is a heterocyclic organic compound that features both a pyrazine ring and a pyridine ring connected via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)methoxy]pyrazine typically involves the reaction of 3-hydroxypyridine with pyrazine-2-carboxylic acid or its derivatives. The reaction is often facilitated by the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the pyrazine moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyrazine or pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Pyridin-3-yl)methoxy]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.

Comparison with Similar Compounds

  • 2-[(Pyridin-2-yl)methoxy]pyrazine
  • 2-[(Pyridin-4-yl)methoxy]pyrazine
  • 2-[(Pyridin-3-yl)methoxy]pyrimidine

Comparison: 2-[(Pyridin-3-yl)methoxy]pyrazine is unique due to the position of the methoxy group and the specific arrangement of the pyrazine and pyridine rings. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the methoxy group can influence the compound’s ability to interact with biological targets, potentially leading to variations in efficacy and selectivity.

Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDCSKZVSGIDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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